2,7-Dibromo-9-octyl-9H-carbazole
Overview
Description
2,7-Dibromo-9-octyl-9H-carbazole is an organic compound with the molecular formula C20H23Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. The compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and an octyl group at the 9 position of the carbazole ring. This structural modification imparts unique properties to the compound, making it useful in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of 2,7-Dibromo-9-octyl-9H-carbazole (27-BCZ) is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons. This receptor has been shown to regulate xenobiotic-metabolizing enzymes such as cytochrome P450 .
Mode of Action
27-BCZ interacts with its target, AhR, and induces the expression of cyp1a1 and cyp1b1 , two classical downstream genes of AhR . These genes encode enzymes involved in the metabolism of xenobiotics and endogenous compounds. The interaction of 27-BCZ with AhR and the subsequent changes in gene expression suggest that 27-BCZ may have dioxin-like AhR activity .
Biochemical Pathways
The activation of AhR by 27-BCZ affects the xenobiotic metabolism pathway . This pathway involves the transformation of fat-soluble xenobiotics into water-soluble compounds that can be excreted from the body. The induction of cyp1a1 and cyp1b1 by 27-BCZ suggests that this compound may influence the metabolism and clearance of other xenobiotics and endogenous compounds .
Result of Action
At the cellular level, exposure to 27-BCZ has been shown to interfere with myogenesis, the formation of muscular tissue . In C2C12 cells, a model for muscle development, 27-BCZ exposure resulted in fewer, thinner, shorter, and less organized myotubes compared to control cells . The number of nuclei in the myotube and the fusion index were also decreased . These results suggest that 27-BCZ may have detrimental effects on muscle development.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 27-BCZ. For instance, the compound’s lipophilic nature suggests that it may accumulate in fatty tissues, potentially leading to prolonged exposure and effects. Additionally, the compound’s bromine atoms may participate in halogen bonding, which could influence its interactions with biological targets
Biochemical Analysis
Biochemical Properties
It is known that the compound forms a segregating bilayer, isolating rows of carbazole units . The carbazole moieties are engaged in offset π–π interactions .
Molecular Mechanism
It is known that the compound forms a segregating bilayer, isolating rows of carbazole units . The carbazole moieties are engaged in offset π–π interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-octyl-9H-carbazole typically involves the bromination of 9-octylcarbazole. The process can be summarized as follows:
Starting Material: 9-octylcarbazole.
Bromination: The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Using industrial-grade bromine or N-bromosuccinimide.
Optimization: Reaction conditions are optimized for yield and purity, including temperature control and solvent recycling.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-octyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted carbazole derivatives .
Scientific Research Applications
2,7-Dibromo-9-octyl-9H-carbazole has a wide range of applications in scientific research, including:
Photovoltaics: The compound is employed in the development of organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Material Science: It is used in the synthesis of novel materials with unique optoelectronic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug development.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9H-carbazole: Lacks the octyl group, resulting in different solubility and electronic properties.
2,7-Dibromo-9-heptadecanylcarbazole: Similar structure but with a longer alkyl chain, affecting its solubility and material properties.
Uniqueness
2,7-Dibromo-9-octyl-9H-carbazole is unique due to the presence of the octyl group, which enhances its solubility in organic solvents and improves its processability in various applications. The bromine atoms at the 2 and 7 positions also provide reactive sites for further functionalization, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
2,7-dibromo-9-octylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-13-15(21)8-10-17(19)18-11-9-16(22)14-20(18)23/h8-11,13-14H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRVHDUHAVNFOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736144 | |
Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726169-75-1 | |
Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9-n-octylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole?
A1: The crystal structure of this compound is characterized by distinct features. Firstly, the octyl chains adopt an anti conformation, leading to the formation of segregating bilayers that separate rows of carbazole units []. These carbazole units engage in offset π–π interactions, with a minimum centroid-to-centroid distance of 4.2822 (11) Å []. This specific arrangement enables the methylene group directly connected to the nitrogen atom to participate in two short C—H⋯π interactions with a neighboring carbazole unit []. Additionally, one of the bromine atoms exhibits a short contact of 3.5475 (3) Å with a symmetry-related bromine atom, significantly shorter than the sum of their van der Waals radii (3.70 Å) [].
Q2: How does incorporating this compound into polymers affect the performance of polymer solar cells?
A2: Research indicates that incorporating multiple 2,7-linked carbazole units into a polymer backbone can negatively impact the performance of bulk-heterojunction polymer solar cells []. While a polymer containing a single this compound unit coupled with 4,7-di(2,5-thiophene)-5,6-dioctyloxy-2,1,3-Benzothiadiazole (HXS-1) achieved a power conversion efficiency of over 5.4%, adding more carbazole units drastically reduced efficiency to 0.43% (HXS-2) and 0.23% (HXS-3) []. This decrease is attributed to increased torsion angles within the polymer backbone, disrupting the coplanarity necessary for efficient electron delocalization and charge transport [].
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